Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid
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Overview
Description
Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a 2,3-dichlorophenyl group attached to the propionic acid backbone. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the 2,3-Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the protected amino acid with a suitable 2,3-dichlorophenyl halide under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the 2,3-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid is used in peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein interactions and functions. It is incorporated into peptides to investigate their biological activity and interactions with other biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new synthetic methodologies and processes.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated, the compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-2,3-Dichloro-L-Phenylalanine
- Fmoc-3-Amino-3-(2,4-dichlorophenyl)-propionic acid
- Fmoc-3-Amino-3-(3,4-dichlorophenyl)-propionic acid
Uniqueness
Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid is unique due to the specific positioning of the 2,3-dichlorophenyl group. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds. Its specific structure allows for unique applications in peptide synthesis and research.
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKUGQWZXNAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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